N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine
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Overview
Description
N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4,5-triaminopyrimidine with formic acid or formamide.
Introduction of the 4-morpholinyl group: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the pteridine core.
Attachment of the 4-methoxybenzyl group: This can be done through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pteridine derivatives: Compounds with similar pteridine cores but different substituents.
Morpholine-containing compounds: Molecules that include the morpholine ring but differ in other structural aspects.
Benzylamine derivatives: Compounds with benzylamine groups attached to various cores.
Uniqueness
N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H20N6O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-morpholin-4-ylpteridin-2-amine |
InChI |
InChI=1S/C18H20N6O2/c1-25-14-4-2-13(3-5-14)12-21-18-22-16-15(19-6-7-20-16)17(23-18)24-8-10-26-11-9-24/h2-7H,8-12H2,1H3,(H,20,21,22,23) |
InChI Key |
LOGVITFOMMWYTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=NC=CN=C3C(=N2)N4CCOCC4 |
Origin of Product |
United States |
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